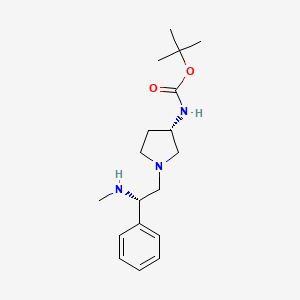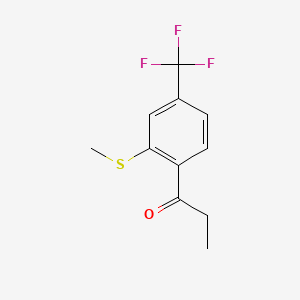
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a phenylethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Phenylethylamine Moiety: This step often involves reductive amination or other coupling reactions.
Protection of Functional Groups: The tert-butyl group is introduced to protect the amine functionality, often using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine or phenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound’s unique structure makes it useful in the development of new synthetic methodologies.
Biological Studies: It can be used to study the interactions of small molecules with biological targets.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (S)- (3- (hydroxymethyl)pyrrolidin-3-yl)carbamate
- Tert-butyl carbamate
Uniqueness
Tert-butyl ((S)-1-((S)-2-(methylamino)-2-phenylethyl)pyrrolidin-3-YL)carbamate is unique due to its combination of a pyrrolidine ring, a phenylethylamine moiety, and a tert-butyl protecting group. This combination imparts specific chemical properties and reactivity patterns that are distinct from other similar compounds.
Propriétés
Formule moléculaire |
C18H29N3O2 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
tert-butyl N-[(3S)-1-[(2S)-2-(methylamino)-2-phenylethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C18H29N3O2/c1-18(2,3)23-17(22)20-15-10-11-21(12-15)13-16(19-4)14-8-6-5-7-9-14/h5-9,15-16,19H,10-13H2,1-4H3,(H,20,22)/t15-,16+/m0/s1 |
Clé InChI |
GREJLORLGZDWEM-JKSUJKDBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C[C@H](C2=CC=CC=C2)NC |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(C1)CC(C2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 8-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B14049922.png)

![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-2-[(3R)-3-piperidinyl]-](/img/structure/B14049925.png)






![4,6-Di(2-thienyl)thieno[3,4-c][1,2,5]thiadiazole](/img/structure/B14049970.png)
